5,8,11,14-Tetraoxaoctadecane

Descripción general

Descripción

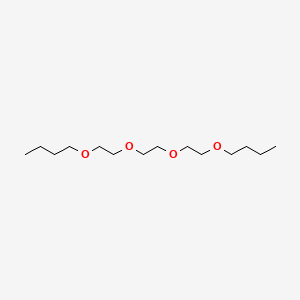

5,8,11,14-Tetraoxaoctadecane, also known as Triethylene glycol dibutyl ether, is a chemical compound with the molecular formula C14H30O4 . It has an average mass of 262.386 Da and a monoisotopic mass of 262.214417 Da . It is a clear colorless liquid .

Molecular Structure Analysis

The molecular structure of 5,8,11,14-Tetraoxaoctadecane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 47 bond(s), 18 non-H bond(s), 15 rotatable bond(s), and 4 ether(s) (aliphatic) .Physical And Chemical Properties Analysis

5,8,11,14-Tetraoxaoctadecane is a liquid at room temperature with moderate to high water solubility and low to high vapor pressure . Water solubility and vapor pressure tend to decrease with increasing chain length . It is expected to possess high mobility in soil .Aplicaciones Científicas De Investigación

Metal Ion Extraction

5,5,7,12,12,14-Hexamethyl-1,4,8,11-tetraazacyclotetradecane (Tet), a related compound to 5,8,11,14-Tetraoxaoctadecane, has been applied in the extraction of metal ions. This application involves the quantitative extraction of lead(II), cadmium(II), copper(II), and zinc(II) from solutions containing perchlorate and cyclohexanecarboxylic acid. Notably, it does not extract nickel(II) and cobalt(II) ions quantitatively. The extraction process highlights the selectivity of Tet for specific metal ions, making it a useful tool in analytical chemistry for separating and concentrating specific elements from a mixture (Brzózka & Trybulowa, 1985).

Development of Membrane Electrodes

Another application is in the development of membrane electrodes. Derivatives of diazacrown ethers, which are structurally related to 5,8,11,14-Tetraoxaoctadecane, have been synthesized and used as neutral lead(II) ionophores in ion-selective electrode applications. This involves the creation of electrodes that can selectively respond to specific ions, in this case, lead ions, which is important in various analytical applications, particularly in detecting lead levels in water samples (Yang et al., 1997).

Copper Complex Formation

In a study on copper complexes, it was found that tertiary linear polyamines such as 2,5,8,11,14,17-Hexamethyl-2,5,8,11,14,17-hexaazaoctadecane form stable complexes with CuI in aqueous solutions. This research helps in understanding the stabilization of CuI by tertiary amine ligands, contributing to the broader knowledge of coordination chemistry and complex formation, which has implications in fields like catalysis and material science (Golub et al., 1996).

Safety And Hazards

Propiedades

IUPAC Name |

1-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O4/c1-3-5-7-15-9-11-17-13-14-18-12-10-16-8-6-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSVVTQTKRGWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCCOCCOCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069916 | |

| Record name | 5,8,11,14-Tetraoxaoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Triethylene glycol dibutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

5,8,11,14-Tetraoxaoctadecane | |

CAS RN |

63512-36-7 | |

| Record name | Triethylene glycol dibutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63512-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11,14-Tetraoxaoctadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063512367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8,11,14-Tetraoxaoctadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,8,11,14-Tetraoxaoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-1,2-Difluoro-2-phenylethenyl]benzene](/img/structure/B1596802.png)

![4-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B1596810.png)

![1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone](/img/structure/B1596815.png)